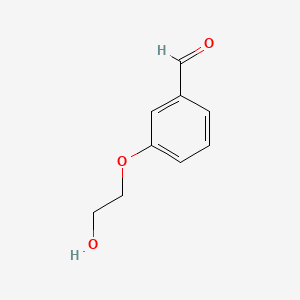

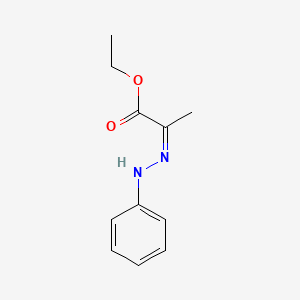

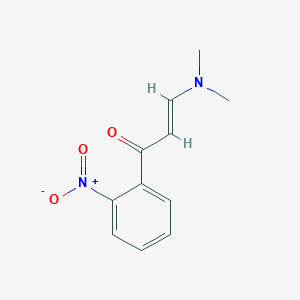

![molecular formula C9H10N4O4 B1310288 6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid CAS No. 879058-32-9](/img/structure/B1310288.png)

6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid, is a derivative of triazolopyrimidine, a class of heterocyclic compounds that have been extensively studied due to their diverse chemical properties and potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties have been explored.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives often involves multi-component reactions, as seen in the three-component synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines . Similarly, the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and related compounds was achieved through a condensation of aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole or cyanoguanidine hydrochloride in alkaline ethanol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray crystallography has been used to elucidate the structure of related compounds, such as 7-ethoxycarbonylmethyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine and 6-ethoxycarbonyl-4-ethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one . These studies provide insights into the molecular geometry and isomeric structures of triazolopyrimidines, which are crucial for understanding the chemical behavior and potential interactions of the compound of interest.

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, including complexation with metal ions, as demonstrated by the complexation processes between a related compound and Cu(II), Zn(II), Cd(II), and Hg(II) . Additionally, partially hydrogenated triazolopyrimidines have been shown to react with α-bromoketones, leading to quaternization and cyclization into polycondensed heterocycles . These reactions highlight the reactivity of the triazolopyrimidine core and may be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. The stability constants of complexes formed with metal ions provide information on the thermodynamic properties of these compounds . The IR, NMR, and UV-visible spectroscopy data characterize the functional groups and electronic transitions . These analytical techniques could be applied to determine the properties of 6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid.

Applications De Recherche Scientifique

Structural and Chemical Properties Exploration

- Researchers Pryadeina et al. (2008) explored the ring-chain isomerism of related compounds, focusing on the behavior of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates in solution. This study highlighted the dependency of isomerization on the solvent and substituent length, contributing to understanding the structural dynamics of similar compounds (Pryadeina et al., 2008).

Synthesis and Modification

- The synthesis and tuberculostatic activity of structural analogs of certain triazolopyrimidine derivatives were examined by Titova et al. (2019), presenting a method for creating potential antituberculous agents (Titova et al., 2019).

- Abdelhamid et al. (2004) delved into the synthesis of triazolo[4,3-a]pyrimidines through reactions of hydrazonoyl halides, showcasing the creation of complex heterocyclic structures (Abdelhamid et al., 2004).

Catalytic Processes and Reaction Mechanisms

- Abdelrazek et al. (2019) demonstrated the use of aluminate sulfonic acid nanocatalyst in a one-pot, three-component synthesis of pyrido[2,3-d]pyrimidinones, emphasizing the catalytic efficiency and advantages of this method (Abdelrazek et al., 2019).

- Mohamed (2021) explored the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives, shedding light on the complex chemical interactions and transformations of these compounds (Mohamed, 2021).

Orientations Futures

The 1,2,4-triazolo[1,5-a]pyrimidines, including the compound , have found numerous applications in medicinal chemistry . They exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

Propriétés

IUPAC Name |

6-(2-hydroxyethyl)-3-methyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-4-11-12-9-10-6(8(16)17)5(2-3-14)7(15)13(4)9/h14H,2-3H2,1H3,(H,10,12)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDSJGZIGKAWHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC2=NC(=C(C(=O)N12)CCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

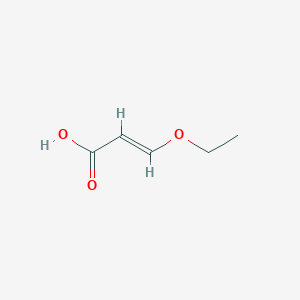

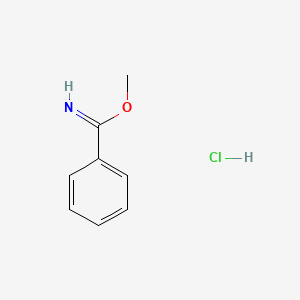

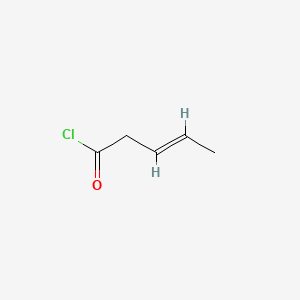

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

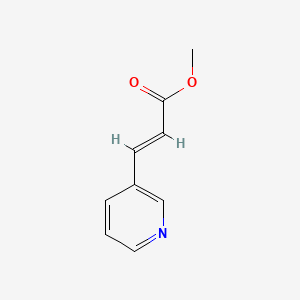

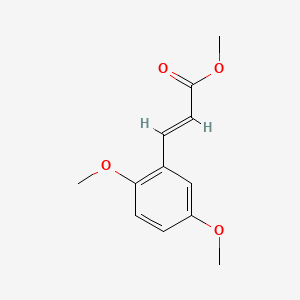

![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)

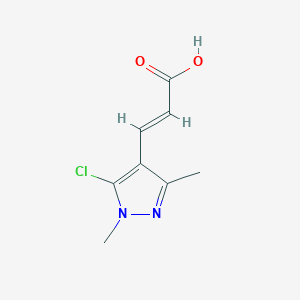

![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)